molecular formula C10H14FN3O5 B13828219 6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one

6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one

Cat. No.: B13828219
M. Wt: 275.23 g/mol
InChI Key: SAHIJEYUSDHHGL-LUTZJDGGSA-N
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Description

2’-Fluoro-5-methylarabino-furanosylcytosine is a synthetic nucleoside analog. It is structurally related to cytosine, a pyrimidine base found in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5-methylarabino-furanosylcytosine typically involves the fluorination of a suitable precursor, followed by glycosylation to introduce the arabinofuranosyl moiety. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of 2’-Fluoro-5-methylarabino-furanosylcytosine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-5-methylarabino-furanosylcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted cytosine analogs .

Scientific Research Applications

2’-Fluoro-5-methylarabino-furanosylcytosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-5-methylarabino-furanosylcytosine involves its incorporation into DNA or RNA, where it interferes with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and RNA polymerase, which are essential for the replication and transcription processes .

Comparison with Similar Compounds

Uniqueness: 2’-Fluoro-5-methylarabino-furanosylcytosine is unique due to its specific fluorination pattern and arabinofuranosyl moiety, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features enhance its stability and efficacy compared to other similar compounds .

Properties

Molecular Formula

C10H14FN3O5

Molecular Weight

275.23 g/mol

IUPAC Name

6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one

InChI

InChI=1S/C10H14FN3O5/c1-4(15)6-7(16)10(11,18)8(19-6)13-5-2-3-12-9(17)14-5/h2-4,6-8,15-16,18H,1H3,(H2,12,13,14,17)/t4?,6-,7-,8?,10+/m1/s1

InChI Key

SAHIJEYUSDHHGL-LUTZJDGGSA-N

Isomeric SMILES

CC([C@@H]1[C@H]([C@@](C(O1)NC2=CC=NC(=O)N2)(O)F)O)O

Canonical SMILES

CC(C1C(C(C(O1)NC2=CC=NC(=O)N2)(O)F)O)O

Origin of Product

United States

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